molecular formula C9H7FN2 B3339175 7-Fluoroisoquinolin-3-amine CAS No. 82117-32-6

7-Fluoroisoquinolin-3-amine

Cat. No.: B3339175
CAS No.: 82117-32-6
M. Wt: 162.16 g/mol
InChI Key: HCSIQTPWVNBHCC-UHFFFAOYSA-N
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Description

7-Fluoroisoquinolin-3-amine is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroisoquinolin-3-amine can be achieved through various methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This method includes the following steps:

    Starting Material: The synthesis begins with a pre-fluorinated benzene derivative.

    Cyclization: The precursor undergoes cyclization to form the isoquinoline ring system.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of metal catalysts, high temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroisoquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Fluoroisoquinolin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Fluoroisoquinolin-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division.

    Pathways: By binding to these enzymes, this compound stabilizes the enzyme-DNA complex, leading to the formation of double-strand breaks in the DNA. .

Properties

IUPAC Name

7-fluoroisoquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSIQTPWVNBHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632872
Record name 7-Fluoroisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82117-32-6
Record name 7-Fluoroisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude 2,2-diethoxy-N-(3-fluorobenzyl)acetimidamide (22 g) was added dropwise to conc. sulfuric acid (200 mL) at 20˜25° C. with stirring. The mixture was stirred at room temperature for 48 hours. Then this mixture was quenched with ice (1 Kg), and a 12 N NaOH solution (400 mL) was added. The final pH of 9˜10 was reached. The suspension was extracted with CH2Cl2 (5×2 L). The organic layers were combined, washed with brine (500 mL), dried over anhydrous Na2SO4, filtered and concentrated to dryness. The crude material was purified by silica gel chromatography (EtOAc/Hexane=1/1) and afforded the title compound (330 mg, 2.5% yield based on m-fluorobenzylamine) as a yellow solid. 1H NMR (300 MHz, CDCl3): 9.17 (s, 1H), 8.66 (s, 1H), 8.01˜8.07 (m, 2H), 7.68 (dd, J=2.4, and 8.7 Hz, 1H), 7.58 (m, 1H); MS: m/z 163.1 (M+H+).
Name
2,2-diethoxy-N-(3-fluorobenzyl)acetimidamide
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
2.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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